molecular formula C21H16 B14747974 2,2'-Methylenedinaphthalene CAS No. 613-79-6

2,2'-Methylenedinaphthalene

Cat. No.: B14747974
CAS No.: 613-79-6
M. Wt: 268.4 g/mol
InChI Key: JDSUMELGIJVPQE-UHFFFAOYSA-N
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Description

2,2’-Methylenedinaphthalene is an organic compound with the molecular formula C21H16 It consists of two naphthalene units connected by a methylene bridge at the 2-position of each naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenedinaphthalene typically involves the reaction of naphthalene with formaldehyde under acidic conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{2 C10H8 + CH2O → C21H16 + H2O} ]

Industrial Production Methods: Industrial production of 2,2’-Methylenedinaphthalene may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenedinaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

2,2’-Methylenedinaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to molecular interactions and binding affinities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Methylenedinaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological activity.

Comparison with Similar Compounds

    1,1’-Methylenedinaphthalene: Similar structure but with the methylene bridge at the 1-position.

    2,2’-Biphenyl: Consists of two benzene rings connected by a single bond, lacking the extended conjugation of naphthalene rings.

Uniqueness: 2,2’-Methylenedinaphthalene is unique due to its extended conjugated system, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it valuable in applications requiring specific electronic characteristics.

Properties

CAS No.

613-79-6

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

2-(naphthalen-2-ylmethyl)naphthalene

InChI

InChI=1S/C21H16/c1-3-7-20-14-16(9-11-18(20)5-1)13-17-10-12-19-6-2-4-8-21(19)15-17/h1-12,14-15H,13H2

InChI Key

JDSUMELGIJVPQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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